molecular formula C22H28N2O3 B11966929 N'-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide

N'-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide

Cat. No.: B11966929
M. Wt: 368.5 g/mol
InChI Key: DHKPNSPMANHEAB-UHFFFAOYSA-N
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Description

N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a hydrazide functional group, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazide functional group and the bulky tert-butyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits antioxidant properties and has been investigated for its potential use in protecting cells from oxidative stress.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.

    Industry: It is used in the development of advanced materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and hydrazide functional group enable it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical effects, including antioxidant activity and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Galvinoxyl: A stable free radical with similar antioxidant properties.

    DPPH (2,2-diphenyl-1-picrylhydrazyl): Another stable free radical used in antioxidant assays.

    BDPA (11 α,γ-bisdiphenylene-β-phenylallyl): Known for its electron spin relaxation properties.

Uniqueness

N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide stands out due to its unique combination of bulky tert-butyl groups and a hydrazide functional group, which confer enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3,5-ditert-butyl-4-hydroxyphenyl)imino-4-methoxybenzamide

InChI

InChI=1S/C22H28N2O3/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)23-24-20(26)14-8-10-16(27-7)11-9-14/h8-13,25H,1-7H3

InChI Key

DHKPNSPMANHEAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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